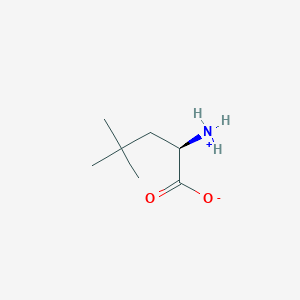

(2R)-2-azaniumyl-4,4-dimethylpentanoate

Description

(2R)-2-azaniumyl-4,4-dimethylpentanoate is a chiral ammonium salt derived from the branched-chain amino acid 2-amino-4,4-dimethylpentanoic acid. Its IUPAC name reflects the (2R) stereochemistry at the α-carbon, an azanium (NH₃⁺) group, and a 4,4-dimethylpentanoate ester moiety. This compound is structurally characterized by:

- Chirality: The (2R) configuration imparts stereoselective properties, making it relevant in pharmaceutical synthesis.

- Branched alkyl chain: The 4,4-dimethyl group increases steric bulk, influencing solubility and reactivity.

- Ionic nature: The ammonium group enhances water solubility compared to neutral analogs.

Properties

IUPAC Name |

(2R)-2-azaniumyl-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSHGLDBQBSPI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

Key Observations:

Functional Group Impact: The ammonium group in the target compound contrasts with the diazo group in 1m, which is highly reactive and prone to cyclization (e.g., pyrrole synthesis via thermal decomposition) . Beta-lactam derivatives in exhibit antibiotic activity due to their ability to inhibit cell wall synthesis . The 4,4-dimethylpentanoate backbone in both the target compound and 1m introduces steric hindrance, reducing nucleophilic attack but enhancing stability in non-polar environments.

Synthetic Yields :

- Compound 1m was synthesized in 42% yield via diazo transfer reactions, reflecting moderate efficiency due to competing side reactions . Data for the target compound’s synthesis is unavailable, but ammonium salts are typically prepared via acid-base reactions or enzymatic resolution.

Physicochemical Properties

Table 2: Solubility and Stability

- The ionic nature of the target compound enhances aqueous solubility, whereas 1m’s diazo group limits solubility but enables reactivity in organic solvents.

- Beta-lactam analogs face stability challenges in biological systems due to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.